1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea - 899745-86-9

1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Catalog Number: EVT-2951041
CAS Number: 899745-86-9
Molecular Formula: C16H13FN4O2
Molecular Weight: 312.304
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide

  • Compound Description: N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) is a novel oleanolic acid derivative investigated for its anticancer properties. [] This compound exhibits strong inhibitory effects on cell proliferation and invasion in breast cancer cells, inducing G2/M phase arrest and apoptosis. [] The mechanism of action involves the induction of reactive oxygen species (ROS) production and subsequent inhibition of the Notch-AKT signaling pathways. []
  • Relevance: Both ZQL-4c and the target compound, 1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, share a 4-fluorophenyl moiety. Additionally, both compounds are investigated for their potential biological activities, particularly in the context of disease treatment. []

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

  • Compound Description: This compound is a pyridazine derivative characterized by an intramolecular C—H⋯O hydrogen bond influencing its conformation. []
  • Relevance: This compound and 1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea share the 4-fluorophenyl group. Both compounds demonstrate the utilization of this moiety in diverse chemical structures, potentially impacting their respective biological activities. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives

  • Compound Description: SN79 and its derivatives represent a class of sigma-2 receptor ligands implicated in cancer and neurodegenerative diseases. [] These compounds demonstrate diverse effects, including tumor cell death induction and stimulation of glycolytic processes. []
  • Relevance: This series of compounds and 1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea share the common feature of a 4-fluorophenyl group incorporated into their structures. The study of these derivatives emphasizes the significance of specific substitutions on biological activity, offering insights into potential structure-activity relationships for the target compound. []

1-(4-Oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazide Derivatives

  • Compound Description: This series of quinazolinone derivatives incorporates a 4-fluorophenyl group and a thiosemicarbazide moiety. [] These compounds have been investigated for their antimicrobial activities against various gram-positive and gram-negative bacteria. []
  • Relevance: The presence of the 4-fluorophenyl group in these derivatives and 1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea highlights a common structural feature. Exploring the antimicrobial activity of these derivatives provides insight into the potential biological applications of compounds containing this specific group. []

(3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097)

  • Compound Description: CP-283,097 is a chromanol analogue designed as a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist CP-101,606. [] It exhibits high affinity for the racemic [3H]CP-101,606 binding site on the NMDA receptor and protects against glutamate toxicity in cultured hippocampal neurons. []
  • Relevance: CP-283,097 and 1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea share the 4-fluorophenyl structural element. This commonality, coupled with their respective biological activities, suggests the potential significance of this group in influencing receptor binding and pharmacological activity. []

N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595)

  • Compound Description: CBS-3595 functions as a dual p38α MAPK/PDE-4 inhibitor, displaying potent anti-inflammatory properties. [] This compound effectively suppresses tumor necrosis factor alpha release and has undergone clinical trials. []
  • Relevance: Both CBS-3595 and 1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea incorporate a 4-fluorophenyl group within their structures. This shared feature, alongside their involvement in different therapeutic areas, underscores the versatility of this moiety in drug design and its potential influence on pharmacological profiles. []

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

  • Compound Description: Talazoparib, also known as BMN 673, is a potent and orally efficacious poly(ADP-ribose) polymerase-1/2 (PARP1/2) inhibitor. [] Its unique structure enables extensive binding interactions with PARP1/2, demonstrating remarkable antitumor efficacy in preclinical models, particularly in BRCA1/2 mutant cancers. []
  • Relevance: This compound and 1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea share the presence of a 4-fluorophenyl group. The inclusion of this moiety in a clinically relevant PARP inhibitor underscores its potential significance in medicinal chemistry and drug development. []

Properties

CAS Number

899745-86-9

Product Name

1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

IUPAC Name

1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Molecular Formula

C16H13FN4O2

Molecular Weight

312.304

InChI

InChI=1S/C16H13FN4O2/c17-10-5-7-11(8-6-10)19-16(23)18-9-14-12-3-1-2-4-13(12)15(22)21-20-14/h1-8H,9H2,(H,21,22)(H2,18,19,23)

InChI Key

NGCLLGQCAXKIBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.